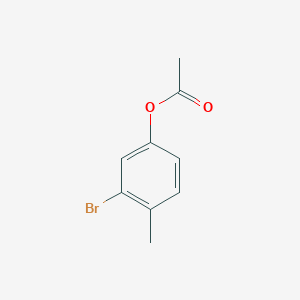

3-Bromo-4-methylphenyl acetate

Description

Contextualization of 3-Bromo-4-methylphenyl Acetate (B1210297) as a Bromoaryl Acetate

As a member of the bromoaryl acetate family, 3-Bromo-4-methylphenyl acetate is characterized by a bromine atom and an acetoxy group attached to a toluene-derived aromatic ring. Bromoaryl acetates are a significant class of organic compounds utilized as intermediates in a wide array of chemical transformations. The presence of the bromine atom, a good leaving group, facilitates various cross-coupling reactions, while the acetate group can be hydrolyzed to a phenol (B47542), offering another site for chemical modification. This dual functionality makes bromoaryl acetates like this compound valuable precursors in the synthesis of more complex molecules.

The reactivity of bromoaryl acetates is influenced by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the methyl group, being an electron-donating group, can influence the regioselectivity of certain reactions. The interplay between the bromo and acetate functionalities allows for sequential and selective reactions, a key strategy in modern synthetic organic chemistry.

Academic Significance in the Field of Synthetic and Mechanistic Organic Chemistry

The academic significance of this compound lies in its utility as a versatile reagent and a model compound for studying reaction mechanisms. In synthetic organic chemistry, it serves as a key starting material or intermediate in the construction of complex organic scaffolds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Mechanistic studies involving bromoaryl acetates contribute to a deeper understanding of reaction pathways and the factors that control them. For instance, investigations into the kinetics and stereochemistry of nucleophilic aromatic substitution reactions involving these substrates provide valuable insights into the electronic and steric effects of substituents on reaction rates and outcomes. Furthermore, the study of the relative reactivity of the bromo and acetate groups under different reaction conditions allows for the development of selective and orthogonal synthetic strategies.

Overview of Current Research Trajectories and Challenges Pertaining to this compound

Current research involving this compound and related bromoaryl acetates is focused on several key areas. One prominent trajectory is the development of novel catalytic systems that enable more efficient and sustainable cross-coupling reactions. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium, as well as the design of sophisticated ligands to enhance catalyst activity and selectivity.

Another area of active investigation is the application of bromoaryl acetates in the synthesis of biologically active molecules and functional materials. The ability to introduce diverse functional groups via the bromine atom makes these compounds attractive starting points for the preparation of pharmaceuticals, agrochemicals, and organic electronic materials.

Despite the utility of this compound, challenges remain. One challenge lies in achieving high regioselectivity in reactions involving multifunctional aromatic rings. The development of synthetic methods that can precisely control the site of reaction is a continuing goal. Additionally, ensuring the "greenness" of synthetic routes utilizing bromoaryl acetates, by minimizing waste and using environmentally benign reagents and solvents, is an ongoing focus of the chemical research community.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol chemscene.com |

| CAS Number | 1695460-92-4 chemscene.com |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

| Solubility | Not specified in search results |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBXIGVVBQDOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Advanced Chemical Transformations of 3 Bromo 4 Methylphenyl Acetate

Substitution Reactions Involving the Bromo Moiety of 3-Bromo-4-methylphenyl Acetate (B1210297)

The bromine atom attached to the aromatic ring is a versatile handle for a variety of substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. The mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In the case of 3-Bromo-4-methylphenyl acetate, the methyl group is electron-donating, and the acetate group is only weakly deactivating. The bromo group itself is deactivating. This electronic profile does not favor the formation of the negatively charged Meisenheimer intermediate, making SNAr reactions challenging under standard conditions. Consequently, this compound is generally considered unreactive towards traditional SNAr pathways.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The bromo substituent in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or boronic ester, in the presence of a base. This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.

The catalytic cycle for the Suzuki coupling of this compound with an arylboronic acid would proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new biaryl product, regenerating the Pd(0) catalyst.

A representative Suzuki coupling of this compound is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 4-Methyl-3-phenylphenyl acetate | 85-95 |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 3-(4-Methoxyphenyl)-4-methylphenyl acetate | 80-90 |

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes.

The mechanism of the Heck reaction with this compound and an alkene involves:

Oxidative Addition: A Pd(0) catalyst adds to the aryl bromide to form an arylpalladium(II) complex.

Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a hydridopalladium complex.

Reductive Elimination: The hydridopalladium complex reductively eliminates HX with the help of the base, regenerating the Pd(0) catalyst.

A typical Heck reaction involving this compound is shown in the following table:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Styrene | Pd(OAc)2 | Et3N | DMF | (E)-4-Methyl-3-styrylphenyl acetate | 75-85 |

| This compound | Ethyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | (E)-Ethyl 3-(3-acetoxy-2-methylphenyl)acrylate | 70-80 |

Transformations of the Ester and Methyl Functionalities

The acetate and methyl groups of this compound also offer avenues for various chemical transformations.

The acetate ester functionality is susceptible to both hydrolysis and transesterification reactions, typically under acidic or basic conditions.

Hydrolysis:

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, followed by proton transfer and elimination of the alcohol (in this case, 3-bromo-4-methylphenol).

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the phenoxide leaving group and subsequent protonation of the phenoxide by the newly formed carboxylic acid. This process is irreversible due to the final deprotonation step.

Transesterification:

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also typically catalyzed by an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water.

Selective Oxidation of the Methyl Group:

The methyl group attached to the aromatic ring can be selectively oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The benzylic position is activated towards oxidation.

Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will typically oxidize the methyl group to a carboxylic acid. The reaction proceeds through a radical mechanism.

Oxidation to Aldehyde: Milder and more selective oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as chromium trioxide (CrO3) in acetic anhydride (B1165640) or N-bromosuccinimide (NBS) followed by hydrolysis can be employed for this transformation.

Selective Reduction of the Aromatic Ring:

The aromatic ring of this compound is generally resistant to reduction under conditions that would reduce typical alkenes. However, under more forcing conditions, it can be hydrogenated.

Catalytic Hydrogenation: Using powerful catalysts like rhodium on carbon (Rh/C) or ruthenium (Ru) under high pressure and temperature, the aromatic ring can be reduced to a cyclohexane (B81311) ring. This process is often accompanied by the hydrogenolysis of the bromo substituent.

Birch Reduction: The Birch reduction provides a method for the partial reduction of the aromatic ring. Using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, the aromatic ring can be reduced to a 1,4-cyclohexadiene (B1204751) derivative. The regioselectivity of the reduction is influenced by the electronic nature of the substituents.

Rearrangement and Cyclization Reactions of this compound Adducts

While this compound itself may not readily undergo rearrangement, its derivatives or adducts can participate in such reactions. A notable potential rearrangement is the Fries rearrangement.

Fries Rearrangement:

The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl3). wikipedia.orgorganic-chemistry.orgbyjus.comsigmaaldrich.com The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions. wikipedia.orgbyjus.com

For this compound, the Fries rearrangement would be expected to yield a mixture of acylated phenols. The regioselectivity (ortho vs. para migration) is influenced by factors such as temperature and the solvent used. A plausible mechanism involves the formation of an acylium ion intermediate which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol (B47542) ring.

A potential outcome of the Fries rearrangement of this compound is the formation of 2-acetyl-3-bromo-4-methylphenol and 4-acetyl-5-bromo-2-methylphenol.

Cyclization Reactions:

Stereoselective Rearrangement Processes

One of the notable rearrangement reactions that phenolic esters like this compound can undergo is the Fries rearrangement. This process, typically catalyzed by Lewis or Brønsted acids, involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding hydroxyaryl ketones. organic-chemistry.orgsigmaaldrich.com The reaction is ortho,para-selective, and the regioselectivity can often be controlled by reaction conditions such as temperature. organic-chemistry.org

The mechanism of the Fries rearrangement proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst coordinates to the carbonyl oxygen of the acetate group, facilitating the cleavage of the ester's C-O bond to generate a resonance-stabilized acylium ion and a phenoxide-Lewis acid complex. The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenyl ring. Subsequent hydrolysis liberates the final hydroxyaryl ketone product. organic-chemistry.org

While the Fries rearrangement itself does not inherently create a new chiral center on the acetyl group, if the aromatic ring or other parts of the molecule were chiral, the rearrangement could proceed with a degree of stereoselectivity. For this compound, the primary products would be isomers of acetyl-bromo-methylphenol. The directing effects of the bromo and methyl substituents on the aromatic ring will influence the position of acylation.

Plausible Products of the Fries Rearrangement of this compound:

| Starting Material | Rearrangement Type | Potential Products |

| This compound | Fries Rearrangement | 2-Acetyl-3-bromo-4-methylphenol |

| 5-Acetyl-3-bromo-4-methylphenol | ||

| 2-Acetyl-5-bromo-4-methylphenol |

This table presents speculative products based on known ortho/para directing effects in similar reactions.

Another potential, though less common, rearrangement could involve a photo-Fries rearrangement, which proceeds via a radical mechanism upon exposure to UV light and does not require a catalyst. sigmaaldrich.com

Intramolecular Cyclization Pathways

The presence of a bromine atom on the phenyl ring of this compound opens up possibilities for intramolecular cyclization reactions, particularly those catalyzed by transition metals like palladium. divyarasayan.orgnih.gov These reactions are powerful tools for the synthesis of heterocyclic compounds.

A hypothetical intramolecular cyclization could be envisioned where the acetate group participates in the formation of a new ring. For instance, under suitable conditions, a palladium catalyst could facilitate an oxidative addition into the C-Br bond. The resulting organopalladium intermediate could then potentially undergo a reaction involving the acetate group. However, a more direct cyclization would likely require modification of the acetate to a more reactive functional group or the introduction of another reactive site on the molecule.

A more plausible pathway for intramolecular cyclization involves the reaction of the bromo-methylphenyl core with a tethered nucleophile, which could be introduced by modifying the acetate group. For example, if the acetyl group were replaced with a longer chain containing a nucleophilic moiety (e.g., an amine or an alcohol), palladium-catalyzed intramolecular cyclization could lead to the formation of various heterocyclic structures. The general mechanism for such a palladium-catalyzed cyclization typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

Intramolecular Insertion/Carbopalladation: The tethered nucleophilic group attacks the organopalladium intermediate.

Reductive Elimination or β-Hydride Elimination: The catalyst is regenerated, and the cyclic product is formed. divyarasayan.org

Hypothetical Palladium-Catalyzed Intramolecular Cyclization:

| Substrate Derivative | Catalyst | Potential Product Class |

| N-allyl-2-(3-bromo-4-methylphenoxy)acetamide | Pd(OAc)₂ / PPh₃ | Fused heterocyclic systems |

| 3-bromo-4-methylphenoxy-alkyne | PdCl₂(PPh₃)₂ / CuI | Benzofuran derivatives |

This table illustrates potential cyclization reactions based on established palladium catalysis principles, assuming prior modification of the starting material.

Electrophilic Aromatic Substitution Reactions (e.g., ipso-Nitration) on the Bromo-methylphenyl Core

The bromo-methylphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is governed by the directing effects of the existing substituents: the bromo group, the methyl group, and the acetate group. The methyl group is an activating, ortho, para-director, while the bromo group is a deactivating, ortho, para-director. libretexts.org The acetoxy group is an activating, ortho, para-director. The interplay of these directing effects will determine the position of the incoming electrophile.

A particularly interesting EAS reaction is ipso-nitration, where a nitro group (NO₂) substitutes a pre-existing substituent on the aromatic ring, rather than a hydrogen atom. unacademy.comsemanticscholar.org Functional groups like halogens, alkyl groups, and others can be replaced by a nitro group under specific nitrating conditions. semanticscholar.org

In the case of the 3-bromo-4-methylphenyl core, ipso-nitration could potentially occur at the position of the bromine atom or the methyl group. The feasibility of ipso-nitration depends on the stability of the carbocation intermediate formed during the reaction. The substitution of a bromine atom is a known pathway in ipso-nitration reactions. semanticscholar.org

The general mechanism for ipso-nitration involves the attack of the nitronium ion (NO₂⁺), the electrophile, at a substituted position on the aromatic ring. This forms a resonance-stabilized carbocation intermediate (a Wheland intermediate). The departure of the leaving group (e.g., Br⁺) restores the aromaticity of the ring, yielding the nitrated product.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3-Bromo-4-methylphenyl Core:

| Electrophile | Directing Influence of Substituents | Predicted Major Product(s) |

| NO₂⁺ (Nitration) | -CH₃: ortho, para activating-Br: ortho, para deactivating-OAc: ortho, para activating | 2-Nitro-3-bromo-4-methylphenyl acetate5-Nitro-3-bromo-4-methylphenyl acetate |

| NO₂⁺ (ipso-Nitration) | Potential displacement of Br or CH₃ | 3-Nitro-4-methylphenyl acetate (ipso at bromo)3-Bromo-4-nitrophenyl acetate (ipso at methyl - less likely) |

This table provides predictions based on established principles of electrophilic aromatic substitution and ipso-nitration.

Research on the nitration of related compounds, such as 2-bromo-4-methylanisole, has shown that a mixture of products can be formed, including those from standard EAS and ipso-substitution at the methyl-bearing carbon. cdnsciencepub.com The exact product distribution for this compound would depend on the specific reaction conditions, including the nitrating agent and solvent used.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 4 Methylphenyl Acetate and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of 3-Bromo-4-methylphenyl acetate (B1210297) by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Bromo-4-methylphenyl acetate, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to the substitution on the benzene (B151609) ring. The proton ortho to the bromine atom is expected to appear as a doublet, while the other two aromatic protons will show a doublet and a doublet of doublets, respectively. The methyl protons of the acetate group and the methyl group on the ring will each appear as sharp singlets, with the acetate methyl protons typically resonating at a lower field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum (160-220 ppm). Carbons bonded to electronegative atoms like oxygen and bromine are deshielded and appear at lower fields than typical aromatic or aliphatic carbons. The quaternary carbons, including the one attached to the bromine and the one attached to the oxygen of the ester, can also be identified.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.4 - 7.6 | d | Aromatic H ortho to Br |

| ¹H | ~7.1 - 7.3 | dd | Aromatic H ortho to OAc |

| ¹H | ~7.0 - 7.2 | d | Aromatic H meta to Br/OAc |

| ¹H | ~2.4 | s | Ar-CH₃ |

| ¹H | ~2.3 | s | O=C-CH₃ |

| ¹³C | ~169 | s | C=O |

| ¹³C | ~149 | s | C-OAc |

| ¹³C | ~138 | s | C-CH₃ |

| ¹³C | ~134 | s | C-H |

| ¹³C | ~132 | s | C-H |

| ¹³C | ~122 | s | C-H |

| ¹³C | ~118 | s | C-Br |

| ¹³C | ~23 | s | Ar-CH₃ |

Note: Predicted values are based on typical chemical shifts for substituted phenyl acetates and related structures. Actual experimental values may vary.

Advanced Mass Spectrometry Techniques for Precise Molecular Composition and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are critical for determining the exact molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₉H₉BrO₂). A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.

Electron ionization (EI) is a common technique that leads to predictable fragmentation patterns. For phenyl acetate derivatives, a primary fragmentation pathway involves the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. Another significant fragmentation is the cleavage of the ester bond, leading to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43 and a bromomethylphenoxy radical cation. The fragmentation pattern for this compound would be expected to show key fragments resulting from these characteristic cleavages.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 228/230 | [C₉H₉BrO₂]⁺ | Molecular ion peak (M⁺) showing the bromine isotope pattern |

| 186/188 | [C₇H₇BrO]⁺ | Loss of ketene (CH₂CO) from the molecular ion |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational modes.

The FTIR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. The exact frequency can be influenced by electronic effects of the substituents on the phenyl ring. Other significant bands include the C-O stretching vibrations of the ester, which appear in the 1000-1300 cm⁻¹ region. The aromatic ring gives rise to characteristic C=C stretching vibrations between 1450 and 1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. The presence of the bromine atom can be identified by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum (500-600 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations are often strong in Raman spectra, providing clear signals for the substituted benzene ring.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Chiroptical Spectroscopies for Stereochemical Investigations

Chiroptical spectroscopies, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful techniques for investigating the stereochemistry of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

However, this compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit any chiroptical activity and its ECD and VCD spectra will be silent.

These techniques would become highly relevant for the stereochemical analysis of derivatives of this compound in which a chiral center is introduced. For instance, if the acetyl group were replaced by a chiral acyl group, or if a chiral substituent were present elsewhere on the molecule, chiroptical spectroscopy would be essential for assigning the absolute configuration of the stereocenters by comparing experimental spectra with theoretical calculations.

Theoretical and Computational Chemistry Studies of 3 Bromo 4 Methylphenyl Acetate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and optimizing the molecular geometry of 3-Bromo-4-methylphenyl acetate (B1210297). Specifically, the B3LYP method, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional, paired with the 6-311++G(d,p) basis set, has been effectively utilized. This level of theory is employed to compute the optimized molecular structure, vibrational frequencies, and the energies of the optimized geometry. The calculations provide a detailed understanding of the bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of atoms in the molecule. The optimized geometry corresponds to a local minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis.

Frontier Molecular Orbital (FMO) Analysis and Global/Local Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's excitability and is related to its chemical reactivity and stability. A smaller gap suggests that charge transfer can occur within the molecule, influencing its reactivity.

Global reactivity descriptors such as chemical hardness, potential, and electrophilicity index can be derived from the HOMO and LUMO energies. A large HOMO-LUMO gap implies high stability in chemical reactions. These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying potential sites for electrophilic and nucleophilic attack. The MEP is plotted onto the constant electron density surface of the molecule, with different colors representing varying electrostatic potential values. Typically, red regions indicate the most negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent the most positive potential, indicating sites for nucleophilic attack. Green areas correspond to regions of zero potential. For 3-Bromo-4-methylphenyl acetate, MEP analysis, performed at the B3LYP/6-311++G(d,p) level of theory, helps in understanding its intermolecular interactions and reactive sites.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular bonding, as well as the interactions between bonds within a molecular system. It provides insights into charge transfer and conjugative interactions. The stability of a molecule arising from hyperconjugative interactions and charge delocalization can be analyzed using NBO. This is achieved by evaluating the donor-acceptor interactions in the NBO basis using the second-order Fock matrix. A larger E(2) value signifies a more intense interaction between electron donors and acceptors, indicating a greater extent of conjugation. NBO analysis helps in interpreting intramolecular stabilization and bond strength.

Hirshfeld Surface Analysis for Comprehensive Characterization of Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is an effective tool for analyzing intermolecular interactions within a crystal packing. This method defines a surface where the electron density of a sum of spherical atoms for the entire crystal equals that of the isolated molecule. Various properties can be mapped onto this surface, such as the normalized contact distance (dnorm), shape-index, and curvedness, to visualize and quantify intermolecular contacts.

Investigation of Nonlinear Optical (NLO) Properties through Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the nonlinear optical (NLO) properties of this compound. The first-order hyperpolarizability (β₀), polarizability (α), and dipole moment (μ) are computed to assess the NLO activity of the molecule. A high value for the first-order hyperpolarizability suggests that the molecule has significant NLO properties. For instance, the calculated first-order hyperpolarizability of this compound has been found to be significantly greater than that of urea, a standard reference material for NLO studies. This indicates that this compound could be a promising candidate for NLO applications.

Derivatization Strategies for Research Applications of 3 Bromo 4 Methylphenyl Acetate

Chemical Derivatization for Enhanced Analytical Detection and Separation Techniques (e.g., Gas Chromatography, Mass Spectrometry)

For analytical techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS), the volatility and thermal stability of an analyte are paramount. While 3-Bromo-4-methylphenyl acetate (B1210297) is amenable to GC-MS analysis, its detection sensitivity and chromatographic behavior can be significantly improved through derivatization. The primary strategies involve targeting the inherent functionalities of the molecule, which can be accessed upon hydrolysis of the acetate group to reveal the corresponding phenol (B47542), 3-Bromo-4-methylphenol (B1336650).

Silylation: A common and effective method for derivatizing phenolic compounds is silylation. This process involves the replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.govsigmaaldrich.com The resulting trimethylsilyl ether is more volatile and less polar than the parent phenol, leading to sharper peaks and reduced tailing in GC analysis. nih.gov

Acylation: Another derivatization strategy is acylation, which introduces an acyl group. While the parent compound is already an acetate ester, further acylation with reagents like pentafluorobenzoyl chloride after hydrolysis can enhance detectability, particularly for electron capture detection (ECD) in GC. researchgate.net The introduction of fluorine atoms significantly increases the electron-capturing ability of the molecule.

Alkylation: Alkylation, the addition of an alkyl group, is also a viable strategy. Using reagents like pentafluorobenzyl bromide (PFBBr) after hydrolysis can produce derivatives that are highly sensitive for GC-MS analysis, especially with negative chemical ionization (NCI). researchgate.netresearchgate.net

The choice of derivatization reagent is crucial and depends on the specific analytical requirements, such as the desired level of sensitivity and the type of detector being used.

| Derivatization Strategy | Reagent Example | Target Functional Group (post-hydrolysis) | Advantage for GC-MS |

| Silylation | BSTFA, MSTFA | Phenolic -OH | Increased volatility, improved peak shape |

| Acylation | Pentafluorobenzoyl chloride | Phenolic -OH | Enhanced sensitivity for ECD |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Phenolic -OH | High sensitivity for NCI-MS |

Rational Design and Synthesis of Novel Derivatives as Chemical Probes for Mechanistic Investigations

The development of chemical probes from 3-Bromo-4-methylphenyl acetate allows for the investigation of various chemical and biological processes. The bromo-aryl moiety serves as a versatile handle for introducing functionalities that can interact with specific targets or report on their environment.

The design of such probes often involves a multi-step synthesis. A key reaction for modifying the bromo-aryl core is the Suzuki coupling reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a wide range of organoboron compounds. wikipedia.org This allows for the introduction of various substituents, such as fluorescent tags, biotin (B1667282) labels for affinity purification, or reactive groups for covalent modification of target molecules.

For instance, coupling with a boronic acid derivative of a fluorophore, such as fluorescein (B123965) or rhodamine, would yield a fluorescent probe. The resulting derivative could be used in fluorescence microscopy or spectroscopy to visualize the localization of the probe within a system.

Another strategy involves the introduction of photoreactive groups, such as an azido (B1232118) or diazirine moiety, via Suzuki coupling. Upon photoactivation, these groups can form covalent bonds with nearby molecules, enabling the identification of binding partners or the mapping of interaction sites.

The acetate group can also be modified. Hydrolysis to the phenol followed by etherification allows for the attachment of linkers or other functional groups. For example, reaction with a bifunctional linker containing a terminal alkyne would allow for subsequent "click" chemistry reactions to attach a variety of reporter tags.

Strategies for Tailoring the Bromo-aryl Core and Acetate Moiety for Specific Chemical Research Purposes

Beyond the development of chemical probes, the derivatization of this compound can be tailored for a multitude of specific chemical research applications.

Modification of the Acetate Moiety: The acetate group can be readily hydrolyzed to the corresponding phenol, which serves as a versatile precursor for further derivatization. The phenol can be converted into a variety of ethers and esters. organic-chemistry.org For example, etherification with different alkyl or aryl groups can be used to fine-tune the lipophilicity and solubility of the molecule. Esterification with different carboxylic acids can introduce a wide range of functional groups, allowing for the creation of libraries of compounds for screening in various assays.

The combination of modifications to both the bromo-aryl core and the acetate moiety provides a vast chemical space for the design and synthesis of novel molecules with tailored properties for specific research purposes.

| Modification Site | Reaction Type | Example Reagents/Conditions | Potential Application |

| Bromo-aryl Core | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Synthesis of biaryl compounds |

| Bromo-aryl Core | Heck Coupling | Alkene, Pd catalyst, base | Synthesis of stilbene (B7821643) derivatives |

| Bromo-aryl Core | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Synthesis of aryl alkynes |

| Acetate Moiety (post-hydrolysis) | Etherification | Alkyl halide, base | Modulation of lipophilicity |

| Acetate Moiety (post-hydrolysis) | Esterification | Acyl chloride, base | Introduction of diverse functional groups |

Advanced Applications of 3 Bromo 4 Methylphenyl Acetate in Chemical Research

Role as a Key Synthetic Building Block in Multistep Organic Synthesis

3-Bromo-4-methylphenyl acetate (B1210297) is a pivotal intermediate in multistep organic synthesis, primarily due to the presence of the bromine atom, which can be readily transformed into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic construction of complex molecular architectures.

One of the most prominent applications of bromo-aromatic compounds like 3-Bromo-4-methylphenyl acetate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.gov In these reactions, the carbon-bromine bond serves as a reactive handle to form new carbon-carbon bonds with a wide range of organoboron compounds. This methodology is instrumental in the synthesis of substituted biaryls, which are common structural motifs in pharmaceuticals and agrochemicals. nih.govresearchgate.net

The general scheme for a Suzuki-Miyaura coupling reaction involving an aryl bromide is as follows:

R¹-Br + R²-B(OR)₂ --(Pd catalyst, Base)--> R¹-R²

Where R¹-Br represents the bromo-aromatic compound and R²-B(OR)₂ is an organoboron reagent.

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The presence of the methyl and acetate groups on the phenyl ring of this compound can influence the electronic properties of the aromatic ring and, consequently, the efficiency of the cross-coupling reaction.

Intermediates in the Construction of Chemically Diverse Scaffolds

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of chemically diverse scaffolds, particularly heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

For instance, derivatives of this compound can be utilized in the synthesis of complex heterocyclic systems. The bromo substituent can be converted to other functionalities, such as an amino or a cyano group, which can then participate in cyclization reactions to form fused heterocyclic rings. researchgate.netresearchgate.net For example, a related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has been synthesized and subsequently arylated via Suzuki coupling to produce a library of compounds with potential antibacterial and enzyme-inhibiting activities. mdpi.com This highlights the utility of the 3-bromo-4-methylphenyl moiety in generating molecular diversity for biological screening.

The synthesis of various heterocyclic derivatives, such as those with potential antitumor activity, often involves intermediates derived from brominated acetophenones, which share structural similarities with this compound. mdpi.com The versatility of the bromo group allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the construction of a wide range of molecular frameworks.

Precursors for the Development of Advanced Materials, including Optoelectronic and Polymeric Systems

While direct applications of this compound in advanced materials are not extensively documented, its structural motifs are relevant to the synthesis of precursors for such materials. Brominated aromatic compounds are frequently employed in the synthesis of conjugated polymers and organic light-emitting diode (OLED) materials. lookchem.comresearchgate.net

The synthesis of conjugated polymers often relies on polymerization reactions that involve the coupling of dihaloaromatic monomers. The bromine atom in derivatives of this compound could potentially be utilized in such polymerization processes, for example, through Suzuki or Stille coupling reactions, to create polymers with specific electronic and optical properties. rsc.orgresearchgate.net The methyl and acetate substituents could be used to tune the solubility and processing characteristics of the resulting polymers.

In the field of optoelectronics, arylamine derivatives are important components of OLEDs. The synthesis of these materials can involve palladium-catalyzed amination reactions of aryl bromides. researchgate.net Therefore, this compound could serve as a starting material for the synthesis of novel triarylamine-based materials with potential applications in OLEDs.

Catalytic Applications and Ligand Design Incorporating this compound Motifs

The structural framework of this compound can be incorporated into the design of ligands for transition metal catalysts. The synthesis of phosphine (B1218219) ligands, which are crucial in many catalytic processes, can start from aryl bromides. nih.gov The 3-bromo-4-methylphenyl group could be attached to a phosphorus center, and the resulting phosphine ligand could then be used to form metal complexes with specific catalytic activities. acs.orgnih.gov

The electronic and steric properties of the ligand play a critical role in determining the efficiency and selectivity of the catalyst. The methyl and acetate groups on the phenyl ring of a ligand derived from this compound would influence these properties, potentially leading to catalysts with novel reactivity. For example, metal complexes bearing ligands with acetic acid functionalities have been studied for their structural and biological activities. nih.gov

While specific examples of catalysts directly derived from this compound are not prevalent in the literature, the general principles of ligand design suggest its potential utility in this area. The development of new catalysts is an active area of research, and the exploration of novel ligand structures is a key aspect of this field. orientjchem.org

Studies on Enzyme-Substrate Interactions Utilizing the Ester Functionality for Chemical Kinetics Analysis

The ester functionality of this compound makes it a potential substrate for studying enzyme-substrate interactions and for the kinetic analysis of hydrolase enzymes, such as esterases. The hydrolysis of the acetate group can be monitored spectrophotometrically, allowing for the determination of key kinetic parameters.

The study of enzyme kinetics often employs synthetic substrates that are structurally similar to the natural substrates of the enzyme. The hydrolysis of p-nitrophenyl acetate is a classic example of a reaction used to assay esterase activity. cam.ac.ukresearchgate.net Similarly, this compound could be used to investigate the substrate specificity and catalytic mechanism of various esterases.

The rate of enzymatic hydrolysis of the ester can provide information about the binding affinity of the substrate to the enzyme's active site (Michaelis constant, Kₘ) and the maximum reaction rate (Vₘₐₓ). cqu.edu.cn By comparing the kinetic parameters of this compound with those of other substrates, researchers can gain insights into the structural features that are important for substrate recognition and catalysis. Furthermore, the bromo and methyl substituents on the phenyl ring can serve as probes to explore the steric and electronic requirements of the enzyme's active site.

Future Research Directions and Emerging Opportunities

Development of Novel and Highly Efficient Synthetic Routes for 3-Bromo-4-methylphenyl Acetate (B1210297)

While the synthesis of aryl acetates can be achieved through established methods, such as the reaction of phenols with acetic anhydride (B1165640) or acetyl chloride, future research will likely prioritize the development of more efficient, sustainable, and cost-effective synthetic protocols. jetir.orgscispace.comgoogle.comresearchgate.net The precursor, 3-bromo-4-methylphenol (B1336650), is central to these routes, and its efficient preparation is a key preliminary step.

Emerging research directions in the synthesis of 3-Bromo-4-methylphenyl acetate and related compounds include:

Green Chemistry Approaches: There is a growing need for environmentally benign synthetic methods. researchgate.netnih.gov Future studies could explore catalyst- and solvent-free conditions for the acetylation of 3-bromo-4-methylphenol, minimizing waste and energy consumption. mdpi.com The use of greener acetylating agents, such as isopropenyl acetate which produces only acetone (B3395972) as a byproduct, presents a sustainable alternative to traditional reagents. rsc.orgfrontiersin.org

Advanced Catalytic Systems: The application of novel heterogeneous catalysts could offer significant advantages. Solid superacids like TiO2/SO4^2- have been shown to be highly efficient for the acetylation of phenols, providing benefits such as operational simplicity, high yields, and catalyst reusability. scispace.com Similarly, catalysts like vanadyl sulfate (B86663) have demonstrated efficacy in promoting acetylation under solvent-free conditions. frontiersin.org Research into metal-supported montmorillonite (B579905) clays (B1170129) also offers a promising avenue for developing recyclable and effective catalysts. jetir.org

Carbonylative Synthesis: An innovative approach involves the palladium-catalyzed carbonylation of related benzyl (B1604629) acetates or aryl methyl ethers to form aryl acetates. rsc.orgnih.govrsc.org Adapting these methods could provide a novel pathway to this compound, potentially starting from more readily available precursors.

| Synthetic Approach | Key Features | Potential Advantages |

| Green Acetylation | Solvent-free conditions, non-toxic reagents (e.g., isopropenyl acetate). | Reduced environmental impact, lower cost, simplified purification. |

| Heterogeneous Catalysis | Use of solid acids (e.g., TiO2/SO4^2-) or supported metals. | Catalyst recyclability, high efficiency, mild reaction conditions. |

| Carbonylative Methods | Palladium-catalyzed reaction with carbon monoxide. | Novel synthetic route, potential for different starting materials. |

Exploration of Undiscovered Reaction Pathways and Comprehensive Mechanistic Understanding

This compound possesses two primary reactive sites: the carbon-bromine bond on the aromatic ring and the acetate ester group. While the reactivity of aryl bromides in cross-coupling reactions is well-documented, the interplay between these two functional groups and the exploration of novel transformations remain fertile ground for research.

Future investigations are expected to delve into:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent makes the compound an ideal candidate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comnih.gov A key research question is how the electron-withdrawing acetate group influences the reactivity and efficiency of these transformations compared to other substituted aryl bromides. Mechanistic studies, including kinetic and computational analyses, could clarify the role of the ester in the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Dual Functionality and Tandem Reactions: Exploring reaction pathways where both the bromo and acetate groups participate is a significant opportunity. For instance, a Suzuki coupling at the C-Br bond could be followed by hydrolysis of the acetate to a phenol (B47542), which can then be used in subsequent reactions like etherification. This would make this compound a valuable intermediate for synthesizing complex, multi-functionalized molecules.

Acyl C-O Bond Activation: A more novel and underexplored pathway involves the use of the aryl ester itself as an electrophilic partner in cross-coupling reactions. Recent advancements have shown that under specific palladium-NHC catalysis, the C(acyl)-O bond of aryl esters can participate in Suzuki-Miyaura coupling to afford ketones. researchgate.net Applying this methodology to this compound could unlock new synthetic strategies for producing substituted acetophenones.

Integration of Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical phenomena. The application of advanced modeling techniques to this compound can accelerate the discovery of new reactions and optimize existing processes.

Key opportunities in this area include:

Mechanistic Elucidation with DFT: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms. rsc.org For this compound, DFT can be used to model the transition states of palladium-catalyzed coupling reactions, rationalize regioselectivity, and understand the electronic influence of the methyl and acetate substituents on the molecule's reactivity. nih.gov Such studies can help in designing more efficient catalysts and reaction conditions.

Predictive Reaction Modeling: The rise of machine learning and artificial intelligence in chemistry offers the potential to predict the outcomes of organic reactions with increasing accuracy. nih.govmit.eduacs.org By training neural network models on large datasets of reactions, it may become possible to predict how this compound will behave with various reagents and under different conditions, even for reactions that have not yet been attempted in a lab. bohrium.comarxiv.org This predictive power can guide experimental design, saving time and resources.

In Silico Molecular Property Prediction: Computational methods can be used to predict the physical, chemical, and electronic properties of this compound and its derivatives. acs.org This includes conformational analysis, calculating bond energies, and understanding non-covalent interactions that might influence its behavior in condensed phases or in biological systems. mtak.humdpi.com

Expanding the Role of this compound in Emerging Chemical Technologies and Disciplines

As a versatile chemical intermediate, this compound is well-positioned to contribute to several emerging fields of chemical science. Its utility lies in its capacity to serve as a scaffold for building more complex molecular architectures.

Future applications could be found in:

Medicinal Chemistry and Agrochemicals: The "3-bromo-4-methylphenyl" structural motif is present in precursors to various biologically active compounds. google.com For example, (3-Bromo-4-methylphenyl)acetic acid is a known reagent in the synthesis of pharmaceutically relevant molecules like phenyl-alkyl-piperazines. chemicalbook.compharmaffiliates.com The compound can serve as a key building block for creating libraries of novel compounds for high-throughput screening against biological targets, such as G-protein coupled receptors. nih.gov

Materials Science: The ability to undergo polymerization or be incorporated into larger conjugated systems via cross-coupling reactions opens up possibilities in materials science. Derivatives of this compound could be investigated as monomers for specialty polymers with tailored thermal or optical properties.

Organic Electronics: Functionalized aromatic compounds are the foundation of organic electronic materials used in devices like OLEDs and organic photovoltaics. By serving as a precursor to larger, custom-designed aromatic systems, this compound could play a role in the development of new materials with specific electronic properties.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Bromo-4-methylphenyl acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves esterification of 3-bromo-4-methylphenol with acetyl chloride or acetic anhydride under acidic catalysis. Reaction efficiency can be optimized by:

- Controlling temperature (e.g., 0–5°C for exothermic esterification).

- Using anhydrous conditions to minimize hydrolysis.

- Monitoring progress via TLC (e.g., silica gel plates, hexane:ethyl acetate 4:1) to track starting material consumption .

- Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : A singlet at δ ~2.1 ppm (acetate methyl), aromatic protons between δ 7.0–7.5 ppm (integration for substitution pattern), and methyl group splitting on the phenyl ring .

- ¹³C NMR : Carbonyl resonance at ~170 ppm (ester), aromatic carbons (110–140 ppm), and methyl groups (~20–25 ppm).

- IR : Strong C=O stretch at ~1740 cm⁻¹ (ester) and C-Br stretch near 560–620 cm⁻¹.

- Mass Spectrometry : Molecular ion peak ([M]⁺) matching the molecular formula (C₉H₉BrO₂) and fragmentation patterns for the acetate and bromine substituents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar derivatives of this compound?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and assign ambiguous signals.

- Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts).

- Use X-ray crystallography (if crystalline) to unambiguously determine the structure. SHELX programs are recommended for refinement, leveraging high-resolution data and addressing disorders (e.g., methyl group rotations) .

Q. What experimental strategies are recommended to study the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies :

- Prepare buffer solutions (pH 1–13) and incubate the compound at controlled temperatures (25–50°C).

- Monitor degradation via HPLC or UV-Vis spectroscopy (tracking acetate ester absorbance at ~210 nm).

- Mechanistic Insights :

- Use isotopic labeling (e.g., D₂O) to probe hydrolysis pathways.

- Analyze products (e.g., 3-bromo-4-methylphenol via GC-MS) to confirm cleavage mechanisms .

Q. How can researchers design experiments to investigate the role of this compound in modulating lipid bilayer dynamics?

- Methodological Answer :

- Membrane Incorporation Assays :

- Use fluorescence anisotropy with DPH probes to assess changes in membrane fluidity.

- Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms.

- Molecular Dynamics Simulations :

- Model interactions between the compound and lipid bilayers (e.g., POPC membranes) to predict partitioning behavior and steric effects .

Data Contradiction Analysis

- Scenario : Conflicting melting points reported for synthesized batches.

- Resolution :

- Verify purity via DSC (differential scanning calorimetry) and HPLC.

- Check for polymorphism by recrystallizing under different solvents (e.g., acetonitrile vs. methanol).

- Cross-reference with X-ray powder diffraction (XRPD) to identify crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.